molecular formula C11H15N5O B14851855 Besifovir PM

Besifovir PM

Cat. No.: B14851855
M. Wt: 233.27 g/mol
InChI Key: VHXBGKFODQUQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Besifovir dipivoxil maleate (Besifovir) is a novel acyclic nucleotide phosphonate (ANP) prodrug structurally analogous to adefovir and tenofovir . It is rapidly metabolized in the liver and intestines to its active form, 2'-9-(2'-phosphonylmethoxycyclopropyl)deoxyguanosine (PMCG), which inhibits hepatitis B virus (HBV) DNA polymerase, terminating viral DNA chain elongation . Besifovir demonstrates potent activity against wild-type HBV and mutants resistant to lamivudine, adefovir, entecavir, and telbivudine . Clinical trials highlight its non-inferiority to entecavir (ETV) and tenofovir disoproxil fumarate (TDF) in virological suppression, with improved renal and bone safety compared to TDF . However, it requires L-carnitine supplementation due to carnitine depletion in long-term use .

Preparation Methods

Industrial Production Methods: Industrial production methods for Besifovir dipivoxil maleate are not extensively documented. it is known that the compound is produced in bulk quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions: Besifovir dipivoxil maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and metabolism within the body.

Common Reagents and Conditions: Common reagents used in the chemical reactions of Besifovir dipivoxil maleate include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome.

Major Products Formed: The major products formed from the chemical reactions of Besifovir dipivoxil maleate include its active metabolite, which inhibits the HBV polymerase, thereby preventing viral replication .

Scientific Research Applications

Besifovir Dipivoxil Maleate: Applications in Chronic Hepatitis B Treatment

Besifovir dipivoxil maleate (BSV) is a promising antiviral drug used in the treatment of chronic hepatitis B (CHB) . This article aims to provide a detailed overview of the applications, efficacy, and safety profile of Besifovir dipivoxil maleate in treating CHB, based on available clinical trials and research findings.

Background and Mechanism of Action

Chronic hepatitis B remains a significant global health concern . Besifovir dipivoxil maleate is an inhibitor of the hepatitis B virus (HBV) polymerase, which means it impedes viral proliferation by disrupting the virus's replication mechanisms .

Clinical Efficacy and Safety

Efficacy Compared to Tenofovir Disoproxil Fumarate (TDF)
Clinical trials have compared the efficacy and safety of Besifovir dipivoxil maleate to tenofovir disoproxil fumarate (TDF) in patients with chronic HBV infection . One double-blind, non-inferiority trial involved 197 patients in South Korea who were randomly assigned to receive either BSV (150 mg) or TDF (300 mg) for 48 weeks . The primary endpoint was the proportion of patients achieving a virologic response, defined as HBV DNA < 69 IU/mL .

The results of the study indicated that BSV has comparable antiviral efficacy to TDF after 48 weeks of treatment . Specifically, 80.9% of patients in the BSV group and 84.9% in the TDF group met the efficacy endpoint . After 48 weeks, patients initially on TDF were switched to BSV (150 mg) for an additional 48 weeks . At week 96, 87.2% of patients in the BSV-BSV group and 85.7% in the TDF-BSV group maintained a virologic response . This demonstrates the durable effects of BSV over an extended period .

Long-Term Efficacy and Safety (144-Week Study)
An extension study of a phase 3 trial evaluated the long-term efficacy and safety of BSV treatment over 144 weeks . Patients were treated with BSV for 144 weeks (BSV-BSV) or initially treated with TDF for 48 weeks followed by BSV for 96 weeks (TDF-BSV) . The primary endpoint was a virological response, defined as hepatitis B virus DNA < 69 IU/mL .

The virological response rate in the BSV-BSV group was 87.7% (71/81), while in the TDF-BSV group, it was 92.1% (70/76) . These results suggest that BSV treatment is efficacious and safe for long-term use in both treatment-naïve patients and those who switch from TDF .

Renal and Bone Outcomes
In terms of safety, BSV has demonstrated a better profile compared to TDF, particularly concerning bone and renal outcomes . The study found significant differences in bone mineral density (BMD) changes at the hip and spine between the BSV and TDF groups after 48 weeks . The estimated glomerular filtration rate was also significantly lower in the TDF group compared to the BSV group . However, at 96 weeks, these differences in BMD and estimated glomerular filtration rate were not significant between the BSV-BSV and TDF-BSV groups .

Comparison to Tenofovir Alafenamide Fumarate (TAF)
More recently, Besifovir dipivoxil maleate has been compared to tenofovir alafenamide fumarate (TAF) as an initial antiviral agent for CHB . A retrospective study investigated patients with CHB who received either BSV or TAF as a first-line antiviral agent, with a follow-up period of 42 months . The study found no significant difference in virological response rates between the two groups . The rates of biochemical response, virologic breakthrough, and incidence of hepatocellular carcinoma were also similar . The hepatitis B e antigen seroclearance rate was higher and renal function declined less in the BSV group .

Real-World Data and Clinical Outcomes

A real-world data analysis comparing BSV and TAF showed comparable clinical outcomes in treatment-naïve patients with CHB . In a propensity score-matched analysis with 400 patients, the virological response rates at 2 years were 85.0% in the BSV group and 88.7% in the TAF group . This further supports the non-inferiority of BSV compared to TAF in achieving virological response and managing CHB .

Combination Therapy

Mechanism of Action

Besifovir dipivoxil maleate is an inhibitor of the HBV polymerase. It inhibits viral proliferation by interrupting the replicating machinery of the virus. Once administered, Besifovir dipivoxil maleate undergoes intracellular conversion to its active form, which mimics the natural nucleotides used by the reverse transcriptase enzyme to synthesize viral DNA. This active metabolite acts as a chain terminator, preventing the addition of subsequent nucleotides and effectively halting the synthesis of viral DNA .

Comparison with Similar Compounds

Antiviral Efficacy

Table 1: Antiviral Efficacy in Clinical Trials

Drug Study Duration HBV DNA Suppression Rate HBeAg Seroconversion Key Findings
Besifovir 48–96 weeks 80.9%–93.3% 20%–22% Non-inferior to ETV and TDF; durable suppression up to 96 weeks
Entecavir 48 weeks ~85% ~21% Comparable to Besifovir but less effective against resistant mutants
TDF 48 weeks 84.9% N/A Equivalent efficacy to Besifovir but higher renal/bone toxicity
TAF 48 weeks Comparable to TDF N/A Improved safety over TDF; similar efficacy to Besifovir
  • Key Insights :
    • Besifovir and TAF show equivalent efficacy to TDF but with fewer off-target effects .
    • In HBeAg-negative patients, Besifovir achieved HBV DNA undetectability (<20 IU/mL) in 80% of cases, matching ETV .

Resistance Profile

Table 2: Resistance to HBV Mutants

Drug Resistance Profile
Besifovir Effective against lamivudine-, adefovir-, entecavir-, and telbivudine-resistant mutants
Entecavir High barrier; resistance observed primarily in lamivudine-resistant patients
TDF/TAF Low resistance; active against most mutants except rare adefovir-resistant strains
Adefovir High resistance rates (up to 29% at 5 years)
  • Key Insights :
    • Besifovir’s unique cyclopropyl-methoxy structure enhances binding to HBV polymerase, overcoming resistance seen with older ANPs .

Long-Term Outcomes

Hepatocellular Carcinoma (HCC) Incidence:

  • Both drugs similarly reduce liver fibrosis and cirrhosis progression, key factors in HCC prevention .

Q & A

Basic Research Questions

Q. What key pharmacological characteristics of Besifovir PM justify its use in chronic hepatitis B (CHB) research?

Methodological Answer: Researchers should focus on its nucleotide analog structure, which inhibits HBV polymerase. Comparative studies with entecavir and tenofovir DF should evaluate metrics like viral load reduction (log IU/mL), ALT normalization rates, and HBeAg seroconversion. For example, in Phase II trials, Besifovir 90 mg and 150 mg demonstrated HBV DNA reductions of 5.29 and 5.15 log IU/mL, comparable to entecavir (5.67 log IU/mL) . Safety parameters like carnitine depletion (requiring supplementation) and renal/bone safety profiles should also be prioritized .

Q. How should a clinical trial be designed to assess this compound's antiviral efficacy?

Methodological Answer:

  • Study Design : Use a randomized, double-blind, active-controlled trial (e.g., Besifovir vs. entecavir) with a minimum 96-week duration to capture long-term efficacy and resistance data .
  • Endpoints : Primary endpoints should include HBV DNA suppression (<20 IU/mL), ALT normalization, and HBeAg seroconversion. Secondary endpoints should monitor renal function (eGFR) and bone mineral density (BMD) changes .
  • Sample Size : Calculate using power analysis to detect non-inferiority margins (e.g., Δ <0.5 log IU/mL difference in HBV DNA reduction).
  • Ethics : Include carnitine supplementation protocols to mitigate adverse effects .

Advanced Research Questions

Q. How can contradictory data on this compound's renal safety profile be analyzed in systematic reviews?

Methodological Answer:

  • Data Harmonization : Standardize metrics (e.g., eGFR decline in mL/min/1.73m²) across studies. For example, tenofovir DF showed a -7.8 mL/min eGFR decline over 48 weeks, while Besifovir restored baseline eGFR after 144 weeks .
  • Confounding Control : Use multivariate regression to adjust for variables like age, baseline renal function, and comorbidities.
  • Meta-Analysis Frameworks : Apply PRISMA guidelines to assess heterogeneity via I² statistics. Highlight differences in study populations (e.g., HBeAg-negative vs. -positive patients) that may explain discrepancies .

Q. What methodologies are optimal for evaluating long-term carnitine depletion in this compound-treated cohorts?

Methodological Answer:

  • Longitudinal Monitoring : Measure serum carnitine levels at baseline, 12-week intervals, and endpoint. Use LC-MS/MS for high sensitivity .
  • Dietary Controls : Implement standardized dietary logs to account for exogenous carnitine intake.
  • Statistical Models : Employ mixed-effects models to track individual trajectories and identify risk factors (e.g., baseline carnitine deficiency).
  • Ethical Considerations : Predefine thresholds for carnitine supplementation (e.g., <20 μmol/L) to prevent symptomatic deficiency .

Q. How can researchers address variability in bone density outcomes across this compound studies?

Methodological Answer:

  • Standardized Imaging : Use dual-energy X-ray absorptiometry (DXA) with centralized analysis to reduce inter-site variability.
  • Time-Point Alignment : Compare BMD changes at consistent intervals (e.g., 48-week increments). In one study, tenofovir DF reduced spine BMD by 1.12%, while Besifovir restored baseline BMD after 144 weeks .
  • Subgroup Analysis : Stratify by risk factors (e.g., osteoporosis history, vitamin D levels) to identify vulnerable populations.

Q. Methodological Frameworks

  • PICO Framework : Use to structure clinical questions (Population: CHB patients; Intervention: this compound; Comparison: Entecavir; Outcomes: HBV DNA suppression, safety) .
  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, investigating Besifovir's carnitine depletion mechanism addresses novelty and clinical relevance .
  • Data Contradiction Analysis : Apply iterative qualitative coding (e.g., thematic analysis) to categorize conflicting results and identify root causes (e.g., adherence variability) .

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

9-[(1-ethoxycyclopropyl)methyl]purin-2-amine

InChI

InChI=1S/C11H15N5O/c1-2-17-11(3-4-11)6-16-7-14-8-5-13-10(12)15-9(8)16/h5,7H,2-4,6H2,1H3,(H2,12,13,15)

InChI Key

VHXBGKFODQUQEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC1)CN2C=NC3=CN=C(N=C32)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.